2-(4-Ethynylpyridin-2-yl)propan-2-ol
Description
2-(4-Ethynylpyridin-2-yl)propan-2-ol is a pyridine derivative characterized by a propan-2-ol backbone attached to a 4-ethynyl-substituted pyridine ring. This compound is commercially available as a synthetic building block, with applications in medicinal chemistry and materials science . Its structural uniqueness arises from the ethynyl group at the pyridine’s 4-position, which enhances reactivity in cross-coupling reactions, and the tertiary alcohol moiety, which may influence solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
2-(4-ethynylpyridin-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-4-8-5-6-11-9(7-8)10(2,3)12/h1,5-7,12H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSJJCNODFAISK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)C#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylpyridin-2-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Ethynylation: The introduction of the ethynyl group at the 4-position of the pyridine ring can be achieved through a Sonogashira coupling reaction. This reaction involves the coupling of a halogenated pyridine with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxylation: The hydroxyl group at the 2-position can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyl group under basic conditions.
Industrial Production Methods
Industrial production of 2-(4-Ethynylpyridin-2-yl)propan-2-ol may involve large-scale Sonogashira coupling reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethynylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Ethynylpyridin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its potential to interact with biological macromolecules.
Medicine: Research into its potential therapeutic effects, such as its ability to act as an inhibitor for specific enzymes or receptors, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Ethynylpyridin-2-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following pyridine-based analogs share key structural motifs but differ in substituents, leading to distinct physicochemical and biological properties:
a) 2-(2-Amino-4-pyridyl)-2-propanol
- Structure: Features an amino group at the pyridine’s 2-position instead of ethynyl.
- Molecular Formula: C₈H₁₂N₂O (MW: 152.19 g/mol) vs. C₉H₉NO (MW: 147.17 g/mol for 2-(4-Ethynylpyridin-2-yl)propan-2-ol).
- The amino substituent enables participation in hydrogen bonding and coordination chemistry, whereas the ethynyl group favors π-π stacking and click chemistry applications .
b) 2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol
- Structure : Contains two pyridin-4-yl groups and a phenyl ring attached to the propan-2-ol core.
- Molecular Formula : C₁₉H₁₈N₂O (MW: 290.36 g/mol).
- Key Differences :
c) 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol
- Structure : Includes a chlorine atom and dimethoxymethyl group on the pyridine ring, with a terminal alkyne.
- Key Differences: Chlorine increases electrophilicity, enabling nucleophilic substitution reactions, unlike the ethynyl group’s role in cycloadditions.
Physicochemical Properties Comparison
*Prices reflect 2025 data from CymitQuimica .
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